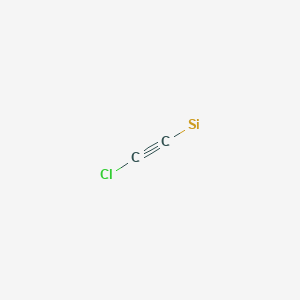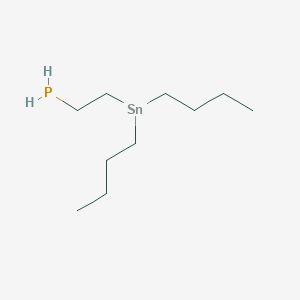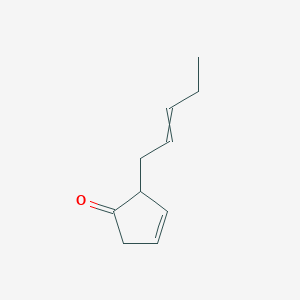
2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one can be achieved through several methods. One common method involves the Claisen condensation of unsaturated diesters, followed by decarboxylation and isomerization . Another method is the acid-catalyzed dehydration of cyclopentanediols . Additionally, the Nazarov cyclization reaction from divinyl ketones and the Saegusa–Ito oxidation from cyclopentanones are also used .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The specific methods used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes . Conditions such as temperature, pressure, and the presence of catalysts can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reaction conditions and reagents used. For example, the Diels-Alder reaction with a cyclopentenone can yield a fused tricyclic system .
Scientific Research Applications
2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one involves its interaction with molecular targets and pathways. As an enone, it undergoes typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition and Michael reactions . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one is similar to other cyclopentenones, such as:
Cyclopentenone: Contains a ketone and an alkene functional group.
Cyclohexenone: Similar structure but with a six-membered ring.
Cycloheptenone: Similar structure but with a seven-membered ring.
The uniqueness of this compound lies in its specific structure and the presence of the pent-2-en-1-yl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61020-29-9 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-pent-2-enylcyclopent-3-en-1-one |
InChI |
InChI=1S/C10H14O/c1-2-3-4-6-9-7-5-8-10(9)11/h3-5,7,9H,2,6,8H2,1H3 |
InChI Key |
UEUVNDFUDJQGAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC1C=CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


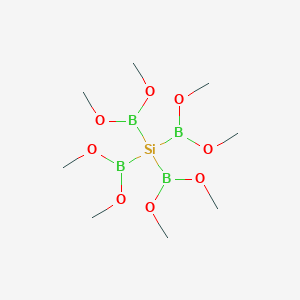
![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)
![4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614514.png)
![1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol](/img/structure/B14614528.png)
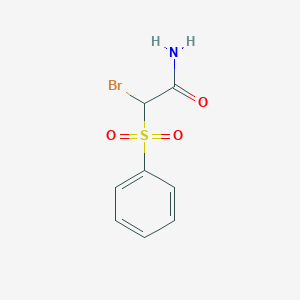
![1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14614544.png)
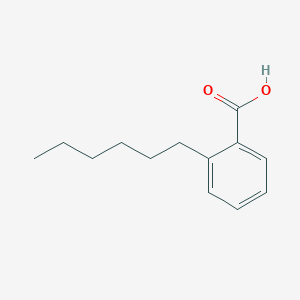
![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)

![Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate](/img/structure/B14614570.png)
